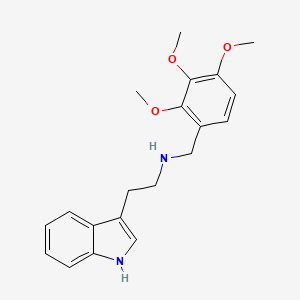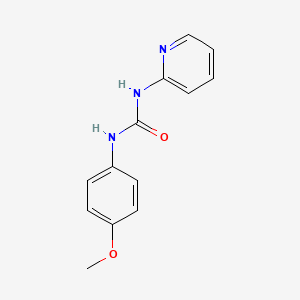
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-(2,3,4-trimethoxybenzyl)ethanamine is a novel chemical compound that has been synthesized and studied for its potential scientific research applications. This compound is also known by its chemical name, TMA-2, and belongs to the family of phenylethylamines. TMA-2 has been found to have a unique mechanism of action and a range of biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action for TMA-2 is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. Specifically, TMA-2 has been found to bind to the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. TMA-2 has also been found to have some affinity for other serotonin receptors, including the 5-HT2C and 5-HT1A receptors.
Biochemical and Physiological Effects:
TMA-2 has a range of biochemical and physiological effects, particularly on the central nervous system. It has been found to alter mood, perception, and cognition, with some users reporting euphoria, increased empathy, and enhanced sensory experiences. TMA-2 has also been found to have some anti-inflammatory effects, making it a potential candidate for therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
TMA-2 has several advantages for use in scientific research. It is a well-established compound with a known synthesis method, making it easy to obtain and study. TMA-2 also has a unique mechanism of action and a range of biochemical and physiological effects, making it a promising candidate for future research. However, there are also some limitations to using TMA-2 in lab experiments. It is a controlled substance in some countries, and its use may be restricted or prohibited. Additionally, TMA-2 has not been extensively studied in humans, and its long-term effects are not well-understood.
Orientations Futures
There are several future directions for research on TMA-2. One area of interest is its potential therapeutic applications, particularly as an antidepressant and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action for TMA-2 and its effects on the central nervous system. Additionally, more studies are needed to determine the long-term effects of TMA-2 use and its potential for abuse. Overall, TMA-2 is a promising compound for scientific research, with a range of potential applications and directions for future study.
Méthodes De Synthèse
TMA-2 is a synthetic compound that can be produced through a series of chemical reactions. The primary precursor for TMA-2 synthesis is 2,3,4-trimethoxybenzaldehyde, which is reacted with indole and nitroethane to produce a nitrostyrene intermediate. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield TMA-2. The synthesis method for TMA-2 has been well-established and is widely used in scientific research.
Applications De Recherche Scientifique
TMA-2 has been studied for its potential scientific research applications, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including altering mood, perception, and cognition. TMA-2 has also been studied for its potential therapeutic applications, including its use as an antidepressant and anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-23-18-9-8-15(19(24-2)20(18)25-3)12-21-11-10-14-13-22-17-7-5-4-6-16(14)17/h4-9,13,21-22H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIWHCODWVXPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCCC2=CNC3=CC=CC=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5229854.png)

![methyl 4-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5229873.png)

![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-11,11-dimethyl-10,11-dihydrobenzo[f]imidazo[2,1-a]isoquinolin-1(2H)-one](/img/structure/B5229883.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5229885.png)
![4-methyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5229896.png)
![2,6-dimethoxy-4-{[(2-methoxybenzyl)amino]methyl}phenol](/img/structure/B5229901.png)

![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)
![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)
![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)

![methyl {5-bromo-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5229940.png)